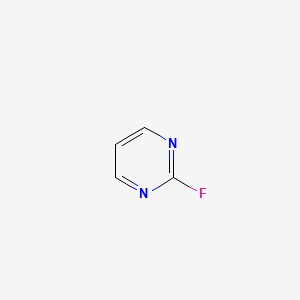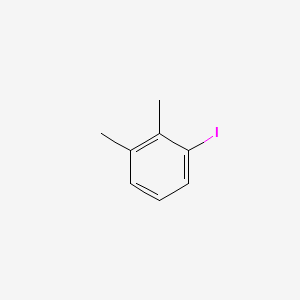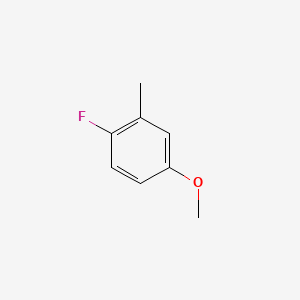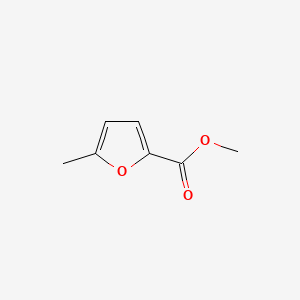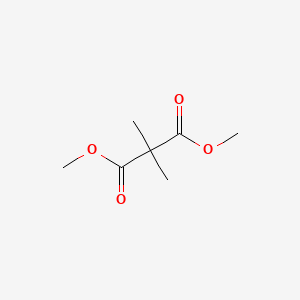
2,2-二甲基丙二酸二甲酯
描述
Dimethyl 2,2-dimethylmalonate is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 2,2-dimethylmalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 2,2-dimethylmalonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
2,2-二甲基丙二酸二甲酯是有机合成中的一种重要试剂。由于其具有高反应活性的亚甲基,它可以作为合成复杂分子的前体。该化合物用于制备巴比妥类药物,巴比妥类药物是一类重要的镇静催眠药物。 此外,它还用于丙二酸酯合成,该方法用于制备取代乙酸 .
香料行业
2,2-二甲基丙二酸二甲酯在香料行业中有着广泛的应用。它是合成茉莉酮的原料,茉莉酮是赋予许多香水香味特征的化合物。 它参与了香叶酮的生产,香叶酮是许多高端香水中的一种关键成分 .
安全和危害
作用机制
Target of Action
Dimethyl 2,2-dimethylmalonate, also known as dimethyl 2,2-dimethylpropanedioate, is a diester derivative of malonic acid . It is primarily used as a reagent in organic synthesis . The primary targets of this compound are the reactants involved in the synthesis reactions where it is used.
Mode of Action
The mode of action of Dimethyl 2,2-dimethylmalonate involves its use as a precursor for other compounds. For instance, it is used in the synthesis of barbituric acid . It is also used in the malonic ester synthesis . The compound interacts with its targets by participating in chemical reactions that lead to the formation of new compounds.
Biochemical Pathways
Dimethyl 2,2-dimethylmalonate is involved in the biochemical pathways of organic synthesis. It is used as a raw material in the synthesis of jasmonates, which are important compounds in the fragrance industry . For example, methyl dihydrojasmonate is synthesized from cyclopentanone, pentanal, and Dimethyl 2,2-dimethylmalonate .
Result of Action
The result of the action of Dimethyl 2,2-dimethylmalonate is the formation of new compounds through organic synthesis. For example, it can be used to produce barbituric acid and jasmonates , which are used in various industries.
生化分析
Biochemical Properties
Dimethyl 2,2-dimethylmalonate plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating different biochemical processes. For instance, it is used as a precursor in the synthesis of barbituric acid, which involves the enzyme-mediated condensation of urea and malonic acid derivatives . Additionally, dimethyl 2,2-dimethylmalonate is involved in the malonic ester synthesis, where it reacts with alkyl halides in the presence of a base to form substituted malonic esters . These interactions highlight the compound’s versatility in biochemical reactions.
Cellular Effects
Dimethyl 2,2-dimethylmalonate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, dimethyl 2,2-dimethylmalonate can modulate the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific proteins and enzymes, leading to changes in cellular responses . These effects underscore the compound’s potential in regulating cellular functions.
Molecular Mechanism
The molecular mechanism of dimethyl 2,2-dimethylmalonate involves its interaction with various biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, in the malonic ester synthesis, dimethyl 2,2-dimethylmalonate forms an enolate intermediate that reacts with alkyl halides to produce substituted malonic esters . This reaction mechanism highlights the compound’s ability to participate in enzyme-catalyzed reactions, influencing the overall biochemical process.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl 2,2-dimethylmalonate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that dimethyl 2,2-dimethylmalonate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to alter cellular functions, emphasizing the importance of monitoring its stability and degradation over time .
Dosage Effects in Animal Models
The effects of dimethyl 2,2-dimethylmalonate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for achieving the desired biochemical outcomes while minimizing potential toxicity.
Metabolic Pathways
Dimethyl 2,2-dimethylmalonate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the malonic ester synthesis, where it undergoes a series of reactions to form substituted malonic esters . Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways . These interactions underscore the compound’s role in regulating metabolic processes.
Transport and Distribution
Within cells and tissues, dimethyl 2,2-dimethylmalonate is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its biochemical activity, influencing various cellular processes . Understanding these transport and distribution mechanisms is essential for elucidating the compound’s overall impact on cellular functions.
Subcellular Localization
Dimethyl 2,2-dimethylmalonate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that dimethyl 2,2-dimethylmalonate exerts its effects in the appropriate cellular context, influencing various biochemical processes .
属性
IUPAC Name |
dimethyl 2,2-dimethylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2,5(8)10-3)6(9)11-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFVGIPKHPBMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209459 | |
| Record name | Dimethylpropanedioic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6065-54-9 | |
| Record name | Dimethylpropanedioic acid dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylpropanedioic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


